molecular formula C8H9BrO2S B1286665 4-Bromo-2-methyl-1-(methylsulfonyl)benzene CAS No. 99768-21-5

4-Bromo-2-methyl-1-(methylsulfonyl)benzene

Cat. No. B1286665
CAS RN: 99768-21-5
M. Wt: 249.13 g/mol
InChI Key: LNVYXKNXYRIPOR-UHFFFAOYSA-N
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Description

The compound "4-Bromo-2-methyl-1-(methylsulfonyl)benzene" is a brominated aromatic compound with a methylsulfonyl substituent. This type of compound is of interest due to its potential use in various chemical reactions and as an intermediate in organic synthesis. The presence of the bromo and methylsulfonyl groups suggests that it could participate in electrophilic aromatic substitution reactions and serve as a precursor for further functionalization.

Synthesis Analysis

The synthesis of brominated benzene derivatives can involve the use of bromoethylsulfonium salts, which can react with aminoalcohols to form heterocyclic compounds, as demonstrated in the synthesis of morpholines and benzoxazepines . Although the specific synthesis of "4-Bromo-2-methyl-1-(methylsulfonyl)benzene" is not detailed in the provided papers, similar methodologies could potentially be applied, utilizing bromination agents and sulfonation techniques to introduce the desired substituents onto the benzene ring.

Molecular Structure Analysis

X-ray diffraction (XRD) analysis is a common technique used to determine the crystal structure of brominated benzene derivatives, as seen in the study of various bromo- and bromomethyl-substituted benzenes . The molecular structure of related compounds often features interactions such as hydrogen bonding and halogen bonding, which can influence the overall stability and reactivity of the molecule .

Chemical Reactions Analysis

Brominated aromatic compounds are known to undergo various chemical reactions, including annulation to form heterocyclic compounds , and can participate in electrophilic substitution reactions due to the electron-withdrawing nature of the bromine atom. The presence of the methylsulfonyl group could also lead to reactions involving the sulfur atom, such as sulfonation or the formation of sulfones .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-Bromo-2-methyl-1-(methylsulfonyl)benzene" can be inferred from related compounds. For instance, the crystal structure of a related molecule, 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid, shows that the sulfonyl group can cause deviations from the benzene ring plane, affecting the molecule's overall conformation . Intermolecular interactions, such as hydrogen bonds and halogen bonds, are also important in determining the physical properties, such as melting and boiling points, solubility, and crystal packing .

Scientific Research Applications

Organic Synthesis Applications

  • The compound serves as a precursor or intermediate in the synthesis of complex molecules. For instance, it has been involved in the synthesis of benzofuran derivatives, highlighting its utility in constructing heterocyclic compounds with potential biological activities (Choi, Seo, Son, & Lee, 2009).
  • It is used in the development of processes for selective nitration, demonstrating its role in selective functionalization strategies. This is crucial for the synthesis of compounds with specific properties, as shown in the creation of nitro derivatives in high yield using continuous-flow reactors (Yu, Zhou, Liu, Wang, Yu, & Su, 2016).

Material Science and Chemical Properties

  • Research into the thermodynamic properties of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene in various solvents provides essential data for its purification and application in material science. The solubility data in different organic solvents and the analysis using thermodynamic models offer insights into its behavior in various chemical environments (Xu, Han, Cong, Du, Cheng, Wang, & Zhao, 2016).

Study of Molecular Interactions

  • The compound has been utilized to explore molecular interactions and the formation of crystalline structures. This includes studying the effects of intermolecular interactions, such as hydrogen bonding and halogen bonding, on the stability and formation of crystal structures. These studies are fundamental in understanding the material's properties and potential applications in crystalline materials and supramolecular chemistry (Choi, Seo, Son, & Lee, 2008).

Safety and Hazards

According to the safety data sheet, “4-Bromo-2-methyl-1-(methylsulfonyl)benzene” is classified as Acute Tox. 4 Oral . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

While specific future directions for “4-Bromo-2-methyl-1-(methylsulfonyl)benzene” are not available, it’s worth noting that similar compounds like “4-Bromophenyl methyl sulfone” can undergo coupling reactions with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide . This suggests potential applications in the synthesis of N-aryl sulfonamides, which are found in various biologically active compounds.

properties

IUPAC Name

4-bromo-2-methyl-1-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-6-5-7(9)3-4-8(6)12(2,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVYXKNXYRIPOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609103
Record name 4-Bromo-1-(methanesulfonyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methyl-1-(methylsulfonyl)benzene

CAS RN

99768-21-5
Record name 4-Bromo-1-(methanesulfonyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

235 mg Sodium sulfite and 470 mg NaHCO3 were dissolved in 1.75 mL of water and heated to 75° C. 500 mg of 4-Bromo-2-methyl-benzenesulfonyl chloride were added in portions within 10 min (gas formation) and the mixture stirred for 1 h at 75° C. 387 mg of Bromoacetic acid and 150 μL of water was added in small portions and the mixture stirred at 105° C. overnight. After cooling to 25° C. the mixture was acidified to pH 1 using 4N HCl. The resulting precipitate was collected and washed with water to yield 205 mg solid.
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235 mg
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470 mg
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500 mg
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387 mg
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150 μL
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Synthesis routes and methods III

Procedure details

A mixture of 4-bromo-1-iodo-2-methylbenzene (240 μL, 1.68 mmol, Aldrich), Copper(I) iodide (353 mg, 1.85 mmol, Alfa Aesar), Methanesulfinic acid, sodium salt (688 mg, 6.74 mmol, Alfa Aesar) and DMSO (7.2 mL) was purged with Argon and then heated under microwave condition at 125° C. for 20 min. The resulting mixture was stirred at 100° C. for 3 h and then cooled to room temperature. The reaction mixture was diluted with H2O and extracted with EtOAc (2×). The organic layers were combined and washed with brine, dried over Na2SO4 and concentrated in vacuo to a white solid. The solid was purified by flash chromatography (SiO2, 0-50% EtOAc in hexanes) to yield 270 mg of desired product as a white solid. MS (ESI) 249 (M+H).
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240 μL
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688 mg
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353 mg
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7.2 mL
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